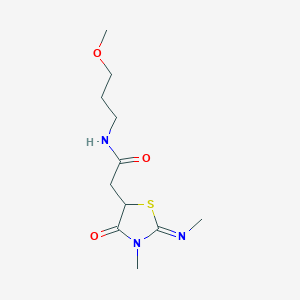
(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C11H19N3O3S and its molecular weight is 273.35g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(3-methoxypropyl)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. Thiazolidine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this specific compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of various substituents, such as the methoxypropyl group and methylimino moiety, contributes to its biological activity.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties through various mechanisms:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. For instance, derivatives containing thiazolidine rings have demonstrated the ability to trigger programmed cell death in various tumor cell lines, including MCF-7 (breast cancer) and K562 (leukemia) .
- Cell Cycle Arrest : Some studies highlight that these compounds can cause cell cycle arrest at different phases, effectively inhibiting cancer cell proliferation. For example, certain thiazolidine derivatives have been observed to halt the cell cycle in the G1 phase, leading to reduced tumor growth .
- Cytotoxicity : A study reported that derivatives of 2,4-dioxothiazolidine exhibited cytotoxic effects against several human tumor cell lines (HeLa, HT29, A549, MCF-7), with IC50 values indicating significant potency .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties as well:
- Inhibition of Bacterial Growth : Thiazolidine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanisms often involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
- Synergistic Effects : Some studies suggest that combining thiazolidine derivatives with traditional antibiotics can enhance antibacterial efficacy, indicating their potential use in combination therapies to combat resistant strains .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many thiazolidine derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in cancer metabolism or bacterial survival.
- Modulation of Signaling Pathways : These compounds may alter signaling pathways related to cell survival and proliferation, such as PI3K/AKT/mTOR pathways .
Case Studies
A variety of studies have evaluated the biological activity of thiazolidine derivatives:
- Patil et al. Study : This study synthesized multiple thiazolidine derivatives and tested their antiproliferative activity against seven tumor cell lines. The most active compounds showed significant inhibition against MCF-7 and K562 cells .
- Havrylyuk et al. Research : Investigated 2,4-dioxothiazolidine derivatives for their cytotoxicity against several cancer types. Three compounds demonstrated remarkable activity against leukemia and breast cancer cell lines .
- Verma et al. Findings : Reported on quinazolinone-thiazolidinone hybrids with potent anticancer effects against MCF-7 and A549 cell lines. The most effective compound exhibited an IC50 value of 1.003 µM against MCF-7 cells .
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-12-11-14(2)10(16)8(18-11)7-9(15)13-5-4-6-17-3/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXZJCDPHATMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NCCCOC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














